3-Ethyl-2-(4-methylbenzene-1-sulfinyl)cyclopent-2-en-1-one
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Overview
Description
3-Ethyl-2-(4-methylbenzene-1-sulfinyl)cyclopent-2-en-1-one is an organic compound that features a cyclopentene ring substituted with an ethyl group, a sulfinyl group attached to a methylbenzene moiety, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(4-methylbenzene-1-sulfinyl)cyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylcyclopent-2-en-1-one with 4-methylbenzenesulfinyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(4-methylbenzene-1-sulfinyl)cyclopent-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Formation of 3-Ethyl-2-(4-methylbenzene-1-sulfonyl)cyclopent-2-en-1-one
Reduction: Formation of 3-Ethyl-2-(4-methylbenzene-1-sulfinyl)cyclopent-2-en-1-ol
Substitution: Formation of various substituted cyclopentenones
Scientific Research Applications
3-Ethyl-2-(4-methylbenzene-1-sulfinyl)cyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(4-methylbenzene-1-sulfinyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles. The ketone group can participate in various chemical transformations, including reduction and condensation reactions. The overall mechanism depends on the specific application and the chemical environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-(4-methylbenzene-1-sulfinyl)cyclopent-2-en-1-one
- 3-Ethyl-2-(4-methylbenzene-1-sulfonyl)cyclopent-2-en-1-one
- 3-Ethyl-2-(4-methylbenzene-1-sulfinyl)cyclopent-2-en-1-ol
Uniqueness
3-Ethyl-2-(4-methylbenzene-1-sulfinyl)cyclopent-2-en-1-one is unique due to the presence of both an ethyl group and a sulfinyl group attached to the cyclopentene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
873546-01-1 |
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Molecular Formula |
C14H16O2S |
Molecular Weight |
248.34 g/mol |
IUPAC Name |
3-ethyl-2-(4-methylphenyl)sulfinylcyclopent-2-en-1-one |
InChI |
InChI=1S/C14H16O2S/c1-3-11-6-9-13(15)14(11)17(16)12-7-4-10(2)5-8-12/h4-5,7-8H,3,6,9H2,1-2H3 |
InChI Key |
XVDACMXJCVPZID-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)CC1)S(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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